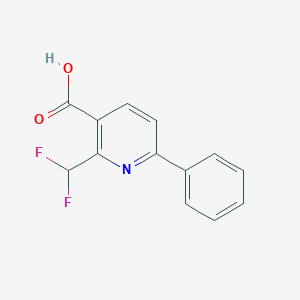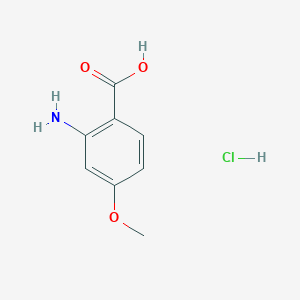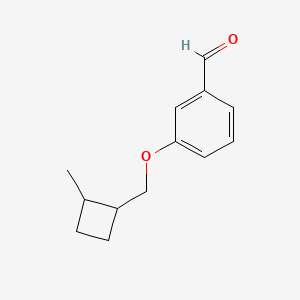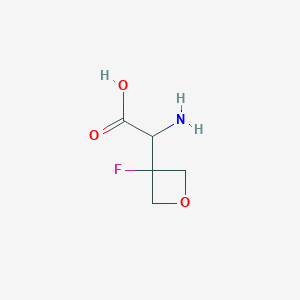
2-(Difluoromethoxy)-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-5-nitrobenzonitrile is an organic compound that features a difluoromethoxy group, a nitro group, and a benzonitrile moiety
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-5-nitrobenzonitrile typically involves multiple steps. One common method starts with the etherification of 4-hydroxy acetanilide with difluoromethylene chloride to produce N-[4-(difluoromethoxy)phenyl]acetamide. This intermediate is then subjected to nitration, followed by hydrolysis, reduction, and cyclization to yield the final product . Industrial production methods often focus on optimizing yield, reducing costs, and minimizing environmental impact.
Chemical Reactions Analysis
2-(Difluoromethoxy)-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions often involve the use of hydrazine hydrate as a reductant, with Raney-Ni as a catalyst.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially involving the nitro group. Common reagents used in these reactions include hydrazine hydrate, Raney-Ni, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Difluoromethoxy)-5-nitrobenzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-(Difluoromethoxy)-5-nitrobenzonitrile can be compared with other similar compounds, such as:
2-(Difluoromethoxy)aniline: This compound has a similar difluoromethoxy group but lacks the nitro and nitrile groups.
5-(Difluoromethoxy)-2-mercaptobenzimidazole: This compound features a difluoromethoxy group and a benzimidazole moiety, making it useful in different applications.
Difluoromethoxylated Ketones: These compounds are versatile building blocks for synthesizing various nitrogen-containing heterocycles. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H4F2N2O3 |
|---|---|
Molecular Weight |
214.13 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C8H4F2N2O3/c9-8(10)15-7-2-1-6(12(13)14)3-5(7)4-11/h1-3,8H |
InChI Key |
YKTNRPJWTAULJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13008772.png)



![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)


![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)

![3-Chlorobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13008825.png)




